molecular formula C11H16N2O2 B1393986 2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine CAS No. 1247781-62-9

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Cat. No. B1393986
M. Wt: 208.26 g/mol
InChI Key: UYUFJGZYOMIJAT-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine is an organic compound with the molecular formula C7H12N2O, also known as 2-THPMA. It is a colorless liquid with a boiling point of 152-154°C and a melting point of -50°C. 2-THPMA is a versatile compound and has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and biochemical and physiological studies.

Scientific Research Applications

Pyrylium Compound Synthesis

Pyrylium compounds, including derivatives like 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine, are significant in synthetic organic chemistry. Fischer, Zimmermann, and Weissenfels (1983) detailed the synthesis of 2-alkoxy-2H-pyranes from tetra- and pentasubstituted pyrylium salts, highlighting the utility of these compounds in creating stable crystalline structures through selective reactions (Fischer, Zimmermann, & Weissenfels, 1983).

Synthesis of Pyridine Derivatives

Strah, Svete, and Stanovnik (1996) developed a method to synthesize 2H-pyrano[3,2-c]pyridine systems. Their research showcased how derivatives of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine can be transformed into pyridine derivatives, useful in the creation of complex organic compounds (Strah, Svete, & Stanovnik, 1996).

Applications in Coordination Chemistry

In coordination chemistry, compounds like 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine are essential for forming complex structures. Hakimi et al. (2013) demonstrated the use of similar compounds in forming cadmium(II) complexes, highlighting their importance in developing new materials with specific properties (Hakimi et al., 2013).

Multicomponent Bicyclization in Organic Synthesis

Tu et al. (2014) described a novel four-component bicyclization strategy to create multicyclic pyrazolo[3,4-b]pyridines, demonstrating the potential of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine derivatives in synthesizing diverse organic structures (Tu et al., 2014).

Synthesis of Highly Substituted Pyrrolidinones

Beck et al. (2004) explored the synthesis of highly substituted pyrrolidinones and pyridones using a sequence involving derivatives of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine. This demonstrates the compound's utility in developing new organic molecules with potential pharmacological applications (Beck, Picard, Herdtweck, & Dömling, 2004).

properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-10-2-1-5-13-11(10)15-8-9-3-6-14-7-4-9/h1-2,5,9H,3-4,6-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUFJGZYOMIJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-ylmethoxy)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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